BMS-814580

Descripción general

Descripción

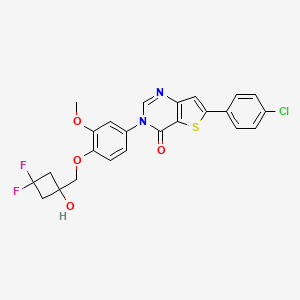

BMS-814580 is a complex organic compound that features a thienopyrimidine core

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of BMS-814580 typically involves multi-step organic reactions. The starting materials often include substituted anilines, thienopyrimidine derivatives, and various reagents for functional group transformations. Common reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Análisis De Reacciones Químicas

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles/electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce new functional groups such as halides or alkyl groups.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, it may be investigated for its potential as a bioactive molecule, possibly exhibiting properties such as enzyme inhibition or receptor binding.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antiviral activities.

Industry

In industry, it may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mecanismo De Acción

The mechanism of action of BMS-814580 would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds may include other thienopyrimidine derivatives or molecules with similar functional groups. Examples could be:

- 6-(4-chlorophenyl)-3-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

- 6-(4-chlorophenyl)-3-(4-hydroxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Uniqueness

The uniqueness of BMS-814580 lies in its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties.

Actividad Biológica

BMS-814580 is a novel compound recognized for its potent biological activity as a selective antagonist of the melanin-concentrating hormone receptor 1 (MCHR1). This receptor plays a crucial role in regulating energy homeostasis and is implicated in obesity and metabolic disorders. The following sections will detail the biological activity of this compound, summarizing its pharmacological properties, mechanisms of action, and relevant research findings.

This compound has been characterized as an orally active compound with a high binding affinity for the human MCHR1, exhibiting a value of 16.9 nM . The compound's structure includes a cyclobutane moiety, which contributes to its efficacy and selectivity against MCHR1.

This compound functions by inhibiting the activity of MCHR1, leading to reduced appetite and increased energy expenditure. This mechanism is particularly significant in the context of obesity treatment, as it addresses the neuroendocrine pathways involved in hunger signaling.

Antiobesity Effects

Research has demonstrated that this compound is highly efficacious in reducing body weight in preclinical models. A study highlighted its effectiveness in both in vitro and in vivo settings, showcasing a relatively clean safety profile . The compound's antiobesity properties are attributed to its ability to modulate energy balance through MCHR1 inhibition.

Pharmacokinetics

Pharmacokinetic studies indicate that this compound possesses favorable absorption and distribution characteristics, making it suitable for oral administration. The half-life () and bioavailability () metrics are essential for understanding its therapeutic potential .

| Parameter | Value |

|---|---|

| Binding Affinity () | 16.9 nM |

| Half-life () | Data pending |

| Bioavailability () | Data pending |

Preclinical Studies

In preclinical studies using cynomolgus monkeys, this compound demonstrated significant weight loss compared to control groups. These studies provided essential insights into the compound's potential as an antiobesity agent.

Propiedades

IUPAC Name |

6-(4-chlorophenyl)-3-[4-[(3,3-difluoro-1-hydroxycyclobutyl)methoxy]-3-methoxyphenyl]thieno[3,2-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19ClF2N2O4S/c1-32-19-8-16(6-7-18(19)33-12-23(31)10-24(26,27)11-23)29-13-28-17-9-20(34-21(17)22(29)30)14-2-4-15(25)5-3-14/h2-9,13,31H,10-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCXJWNAKIMMZOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N2C=NC3=C(C2=O)SC(=C3)C4=CC=C(C=C4)Cl)OCC5(CC(C5)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19ClF2N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.